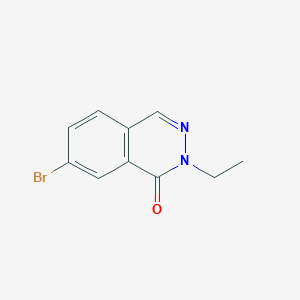

7-Bromo-2-ethylphthalazin-1(2H)-one

Description

7-Bromo-2-ethylphthalazin-1(2H)-one is a brominated heterocyclic compound featuring a phthalazinone core substituted with an ethyl group at position 2 and a bromine atom at position 5. The ethyl group likely enhances lipophilicity compared to smaller substituents, while the bromine atom at position 7 may influence electronic distribution and reactivity in substitution reactions.

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

7-bromo-2-ethylphthalazin-1-one |

InChI |

InChI=1S/C10H9BrN2O/c1-2-13-10(14)9-5-8(11)4-3-7(9)6-12-13/h3-6H,2H2,1H3 |

InChI Key |

KFFUCGXBGXKAMN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethylphthalazin-1(2H)-one typically involves the bromination of 2-ethylphthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethylphthalazin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Position: Bromine at position 7 (vs. 6) in phthalazinones directs electrophilic attacks to adjacent positions, as seen in analogs like 7-bromo-1-chlorophthalazine .

- Alkyl vs. Functionalized Substituents : Ethyl groups enhance lipophilicity, while oxobutyl or chloromethyl groups introduce reactive sites or polarity, impacting solubility and synthetic utility .

- Crystallography : Bulky substituents like ethyl may reduce crystal symmetry compared to planar groups (e.g., methylphenyl), as observed in related compounds .

Biological Activity

7-Bromo-2-ethylphthalazin-1(2H)-one is a member of the phthalazine family, characterized by its unique chemical structure, which includes a bromine atom at the 7th position and an ethyl group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is , with a molecular weight of 253.09 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2O |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 7-bromo-2-ethylphthalazin-1-one |

| InChI Key | KFFUCGXBGXKAMN-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |

Synthesis

The synthesis of this compound typically involves the bromination of 2-ethylphthalazin-1(2H)-one using brominating agents in organic solvents like dichloromethane or chloroform. Controlled conditions are maintained to ensure selective bromination, which is crucial for obtaining high yields and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanism by which it exerts this effect involves interaction with bacterial cell membranes or essential enzymes, although detailed biochemical pathways remain to be elucidated .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the activity of certain kinases involved in cell proliferation and survival, leading to reduced viability in cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in proliferation rates of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells .

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed that at concentrations above 20 µg/mL, substantial inhibition of bacterial growth was observed, suggesting potential as a therapeutic agent against infections caused by these pathogens.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The presence of the bromine atom enhances its binding affinity to various enzymes and receptors, potentially leading to modulation of their activity. This interaction could disrupt normal cellular functions, contributing to its antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.